Physicochemical properties of Silydianin
Physicochemical properties of Silydianin
An In-Depth Technical Guide to the Physicochemical Properties of Silydianin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silydianin, a prominent flavonolignan isolated from the milk thistle plant (Silybum marianum), is a key bioactive constituent of the silymarin extract. For decades, silymarin has been recognized for its hepatoprotective properties, with silydianin contributing significantly to its therapeutic effects, including anti-inflammatory, antioxidant, and antifibrotic activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of silydianin, details the experimental methodologies used for their determination, and explores its interaction with key cellular signaling pathways. This document is intended to serve as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics based on flavonolignans.
Core Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of a drug candidate are fundamentally linked to its physicochemical characteristics. Understanding these properties is crucial for formulation development, dosage form design, and predicting its behavior in biological systems.
General and Structural Properties
Silydianin is a structurally complex molecule, biosynthesized from the coupling of taxifolin and coniferyl alcohol.[2] Its unique bicyclo structure sets it apart from other flavonolignans in silymarin.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₂O₁₀ | [3][4][5][6] |
| Molecular Weight | 482.44 g/mol | [2][3][4][6][7] |
| CAS Number | 29782-68-1 | [2][4][6][7] |
| Appearance | White to Off-White Solid | [2][3] |
| Hydrogen Bond Donors | 5 | [6] |
Solubility Profile
The solubility of silydianin is a critical factor influencing its bioavailability. It is characterized by poor aqueous solubility.
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (est. 481.9 mg/L at 25°C) | [2][8] |
| DMSO | ≥48.2 mg/mL to 96 mg/mL | [3][9] |
| Ethanol | ~12-18 mg/mL | [9] |
| Methanol | Soluble / Slightly Soluble (Sonication may be required) | [2][10] |
| Acetonitrile | Soluble | [10] |
Physicochemical Parameters
These parameters are essential for computational modeling and predicting the absorption, distribution, metabolism, and excretion (ADME) properties of silydianin.
| Parameter | Value | Source(s) |
| Melting Point | 191°C | [2] |
| pKa (Predicted) | 7.41 ± 0.60 | [2] |
| XLogP3-AA | 0.8 | [6] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. This section outlines the general methodologies applicable to the analysis of silydianin.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for characterizing a natural product like silydianin.
Melting Point Determination
The melting point is a crucial indicator of purity.
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Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded.
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Methodology (Capillary Method):
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A small amount of finely powdered, dry silydianin is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
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The temperature at which melting begins and the temperature at which the sample is completely liquid are recorded as the melting range. For pure silydianin, a sharp melting point of 191°C is observed.[2]
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Solubility Analysis
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
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Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
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Methodology:
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An excess of silydianin is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).
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The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium.
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The resulting suspension is filtered or centrifuged to separate the undissolved solid.
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The concentration of silydianin in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
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Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural confirmation and quantification.
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UV-Visible Spectroscopy: Used for preliminary identification and quantification.
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Protocol: A solution of silydianin in a suitable solvent (e.g., methanol) is prepared. The absorbance is scanned across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11][12] For silymarin components, the λmax is often observed around 287-288 nm.[12][13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Protocol: A sample of silydianin is dissolved in a deuterated solvent (e.g., DMSO-d₆).[14][15][16] ¹H and ¹³C NMR spectra are recorded. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the proton and carbon framework of the molecule, which is crucial for distinguishing it from its isomers like silychristin and silybin.[14][15]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.
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Protocol: Silydianin is often analyzed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Electrospray ionization (ESI) is a common technique. The mass spectrum provides the mass-to-charge ratio (m/z), confirming the molecular weight. Tandem MS (MS/MS) experiments can provide specific fragmentation patterns useful for distinguishing silydianin from its isomers, with characteristic fragment ions observed at m/z 151.[17]
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Biological Activity and Signaling Pathways
Silydianin, as a component of silymarin, contributes to the modulation of critical cellular signaling pathways involved in inflammation, cell survival, and stress response. While many studies investigate the effects of the entire silymarin extract or its most abundant component, silibinin, this activity is partly attributable to silydianin.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various diseases. Silymarin has been shown to modulate MAPK signaling by influencing the phosphorylation status of key kinases like ERK, JNK, and p38.[18][19][20]
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. It controls the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Silymarin and its components are known to suppress NF-κB activation, which is a key mechanism behind their anti-inflammatory effects.[21][22] This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[21]
Conclusion
Silydianin possesses a distinct set of physicochemical properties that define its behavior both in vitro and in vivo. Its poor water solubility presents a significant challenge for formulation but also highlights an opportunity for the application of advanced drug delivery technologies to enhance its bioavailability. The compound's ability to modulate fundamental signaling pathways like MAPK and NF-κB underscores its therapeutic potential beyond hepatoprotection, including applications in oncology and inflammatory diseases. This guide provides the foundational data and methodological context necessary for scientists to further explore and harness the pharmacological capabilities of silydianin.
References
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- 2. Silydianin | 29782-68-1 [chemicalbook.com]
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- 5. persianherb.com [persianherb.com]
- 6. Silydianin | C25H22O10 | CID 11982272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Silydianin - Silydianin, Silidianin [sigmaaldrich.com]
- 8. silydianin, 29782-68-1 [thegoodscentscompany.com]
- 9. selleckchem.com [selleckchem.com]
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- 11. Preparation and Evaluation of Silymarin-Loaded Solid Eutectic for Enhanced Anti-Inflammatory, Hepatoprotective Effect: In Vitro–In Vivo Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. scispace.com [scispace.com]
- 14. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aph-hsps.hu [aph-hsps.hu]
- 16. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The role of silymarin and MAPK pathway in the regulation of proliferation and invasion of non-small cell lung cancer cells | Cellular and Molecular Biology [cellmolbiol.org]
- 21. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
